4-Cyanoprogesterone
Description
4-Cyanoprogesterone is a synthetic steroid derivative characterized by a cyano (-CN) group substitution at the C4 position of the progesterone backbone. First synthesized by Haase-Held et al. in 1992, it was identified as a potent inhibitor of 5-α-reductase, an enzyme critical in converting testosterone to dihydrotestosterone (DHT) . This inhibition has therapeutic implications for conditions like benign prostatic hyperplasia (BPH) and androgen-dependent disorders. The compound’s structure retains the core 21-carbon pregnane skeleton of progesterone but introduces steric and electronic modifications via the C4-cyano group, which enhances binding affinity to steroid-metabolizing enzymes .
Properties
Molecular Formula |
C22H29NO2 |
|---|---|
Molecular Weight |
339.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17S)-17-acetyl-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-4-carbonitrile |
InChI |
InChI=1S/C22H29NO2/c1-13(24)16-6-7-17-14-4-5-18-15(12-23)20(25)9-11-22(18,3)19(14)8-10-21(16,17)2/h14,16-17,19H,4-11H2,1-3H3/t14-,16+,17-,19-,21+,22-/m0/s1 |
InChI Key |
DUUHURKBTHYVAZ-GMYOYGJASA-N |
Isomeric SMILES |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C(C(=O)CC[C@]34C)C#N)C |
Canonical SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4=C(C(=O)CCC34C)C#N)C |
Synonyms |
4-cyanoprogesterone |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and structural profile of 4-cyanoprogesterone can be contextualized by comparing it to other progesterone derivatives, antiandrogens, and steroids with analogous functional groups. Below is a detailed analysis:
Structural Analogs: Cyano-Substituted Steroids
- 7-Cyano Steroids (e.g., Desoxycorticosterone-19-Nitrile Acetate): Patented by Bowers and Ringold (1962), 7-cyano steroids exhibit glucocorticoid activity rather than 5-α-reductase inhibition. The position of the cyano group (C7 vs. C4) alters the steroid’s conformational flexibility and receptor selectivity, underscoring the importance of substitution patterns .
- 10-Cyano-19-Norsteroids: Synthesized via Ercoli and Gardi’s method (1965), these compounds lack the C19 methyl group but retain a cyano group at C10. This modification reduces androgenic activity while enhancing binding to progesterone receptors, contrasting with this compound’s antiandrogenic effects .
Functional Analogs: Antiandrogens and 5-α-Reductase Inhibitors
- Cyproterone Acetate: A direct antiandrogen acting on the androgen receptor (AR), cyproterone acetate shares mechanistic overlap with this compound. However, this compound’s primary action via 5-α-reductase inhibition (IC₅₀ ~10 nM) distinguishes it from cyproterone acetate’s AR antagonism .
- Cortexolone Derivatives: Cortexolone (11-deoxycortisol) and its esters (e.g., dipropionate, butyrate) lack 5-α-reductase inhibition but exhibit varying glucocorticoid activity. The absence of a C4-cyano group in cortexolone derivatives correlates with reduced enzyme-targeting efficacy .
Activity and Potency
The table below summarizes key differences:
Conformational and Mechanistic Insights
Theoretical and NMR studies reveal that this compound adopts a flattened A-ring conformation due to the C4-cyano group, enhancing its fit into the 5-α-reductase active site. In contrast, cyproterone acetate’s rigid cyclopropane ring stabilizes a bent conformation, favoring AR binding . Similarly, 7-cyano steroids exhibit a distorted B-ring geometry, which redirects activity toward glucocorticoid pathways .
Research Findings and Clinical Implications
- Therapeutic Potential: Unlike non-steroidal antiandrogens (e.g., flutamide), this compound’s steroidal backbone may reduce off-target effects in hormone-sensitive tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
